丙醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

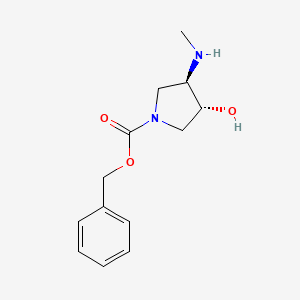

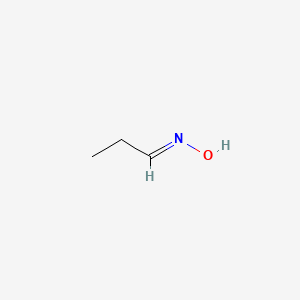

Propionaldehyde oxime, also known as Propanal oxime, Propanaldoxime, and Propionaldoxime, is an organic compound with the molecular formula C3H7NO . It is a derivative of propionaldehyde, a 3-carbon aldehyde .

Synthesis Analysis

Propionaldehyde oxime can be synthesized by the condensation of propionaldehyde with hydroxylamine . The process involves the reaction of propionaldehyde with hydroxylamine, resulting in the formation of propionaldehyde oxime .Molecular Structure Analysis

The molecular structure of propionaldehyde oxime consists of a carbon chain with an oxime functional group attached. The oxime group consists of a nitrogen atom double-bonded to a carbon atom, with a hydroxyl group attached to the nitrogen .Chemical Reactions Analysis

Oximes, including propionaldehyde oxime, can undergo various chemical reactions. They can be reduced to amines, undergo oxidation to form nitro compounds, or participate in Beckmann rearrangement . Gas chromatography-Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes .Physical And Chemical Properties Analysis

Propionaldehyde, from which propionaldehyde oxime is derived, is a colorless, volatile liquid at room temperature, with a pungent, fruity smell. It has a boiling point of 48°C and a melting point of -81°C. In terms of solubility, it is miscible with water, and soluble in ethanol and ether .科学研究应用

分子结构和内部旋转:

- Iijima 和 Ohashi (1993) 的一项研究揭示了气态 (Z)-(丙醛肟) 的分子结构,该结构是通过电子衍射数据和旋转常数确定的。这项研究提供了对平面分子骨架和围绕 C-C(N) 键的内部旋转的见解,这对于了解该化合物的物理性质很重要 (Iijima & Ohashi, 1993)。

植物和土壤中的代谢:

- Bull (1968) 的研究调查了 S35 标记的 UC-21149(丙醛肟的衍生物)在棉花植物中的代谢及其在土壤中的归宿。这项研究对于了解与丙醛肟相关的化合物的环境影响和降解途径至关重要 (Bull, 1968)。

氧化反应:

- Reddy 和 Sayari (1995) 研究了使用各种催化剂将丙胺氧化为丙醛肟。这项研究对于丙醛肟的化学合成和工业应用具有重要意义 (Reddy & Sayari, 1995)。

构象稳定性和异构体:

- Kolandaivel 等人 (1997) 的一项研究重点关注丙醛肟的 E 和 Z 几何异构体的分子结构和构象稳定性。这项研究有助于理解化学化合物中的异构现象和稳定性 (Kolandaivel et al., 1997)。

昆虫生长调节:

- Ohsumi 等人 (1985) 合成了含有丙醛肟的肟醚,并研究了它们的昆虫生长调节活性。这项研究突出了丙醛肟衍生物在害虫控制中的潜在应用 (Ohsumi et al., 1985)。

作用机制

Target of Action

Propionaldehyde oxime belongs to the class of organic compounds known as oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes . .

Mode of Action

Oximes in general are known for their ability to reactivate the enzyme acetylcholinesterase (ache), which is crucial in nerve function .

Biochemical Pathways

A study has reported the dynamic molecular interconversion of oximes, including propionaldehyde oxime . This suggests that Propionaldehyde oxime may undergo isomerization, which could potentially affect various biochemical pathways.

Result of Action

Oximes in general are renowned for their widespread applications as organophosphate (op) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Action Environment

A study has reported that the synthesis of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride and was synthesized at maximum efficiency in mineral water at room temperature . This suggests that the action of Propionaldehyde oxime may be influenced by environmental factors such as temperature and the presence of mineral water.

安全和危害

生化分析

Biochemical Properties

The oxime functional group in Propionaldehyde Oxime is pivotal in chemistry, finding extensive applications in medical science, catalysis, organic functional group transformations, and the recognition of essential and toxic analytes

Cellular Effects

Given the extensive applications of the oxime functional group, it is likely that Propionaldehyde Oxime influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Propionaldehyde Oxime has been observed to undergo dynamic molecular interconversion . This interconversion, which is characteristic of oxime isomers, can be investigated using gas chromatography combined with FTIR spectroscopy

Metabolic Pathways

Given the pivotal role of the oxime functional group in chemistry, it is likely that Propionaldehyde Oxime interacts with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

(NE)-N-propylidenehydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-2-3-4-5/h3,5H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZZSXEPSSHNC-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627-39-4 |

Source

|

| Record name | Propionaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methyl-2-thienyl)carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2841439.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)

![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)